3-N-Cbz-aminometil-anilina clorhidrato

Descripción general

Descripción

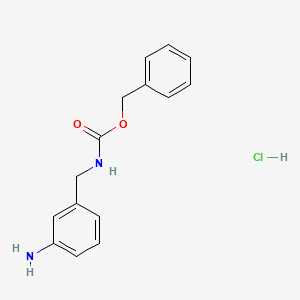

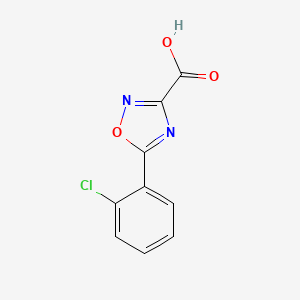

3-N-Cbz-aminomethylaniline hcl is a useful research compound. Its molecular formula is C15H17ClN2O2 and its molecular weight is 292.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-N-Cbz-aminomethylaniline hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-N-Cbz-aminomethylaniline hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

El 3-N-Cbz-aminometil-anilina HCl se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se utiliza como un bloque de construcción en la síntesis de péptidos y proteínas para el análisis proteómico. Ayuda a la identificación y cuantificación de proteínas y en el estudio de sus modificaciones e interacciones, lo cual es crucial para comprender los procesos biológicos .

Biocatálisis y Biotransformación

En el campo de la biocatálisis, el 3-N-Cbz-aminometil-anilina HCl sirve como intermedio para la síntesis de enzimas que catalizan la conversión de nitrilos en amidas y ácidos carboxílicos valiosos. Estas transformaciones son importantes para la producción de productos químicos finos y farmacéuticos, ofreciendo una alternativa verde a los procesos químicos tradicionales .

Aplicaciones Farmacológicas

Farmacológicamente, este compuesto participa en la síntesis de derivados de piperidina, que son frecuentes en más de veinte clases de productos farmacéuticos. Las estructuras de piperidina son significativas en el diseño de fármacos debido a su presencia en muchos compuestos biológicamente activos, incluidos agentes anticancerígenos, antibióticos e inhibidores enzimáticos .

Síntesis Orgánica

En síntesis orgánica, el 3-N-Cbz-aminometil-anilina HCl se utiliza para la preparación de amidas a partir de aminas protegidas. Este proceso es esencial para la síntesis de varios fármacos y moléculas bioactivas. El compuesto proporciona una forma eficiente de crear enlaces amida, que son un componente fundamental de muchos compuestos orgánicos .

Química Analítica

Los químicos analíticos emplean el 3-N-Cbz-aminometil-anilina HCl en el desarrollo de métodos analíticos. Puede utilizarse como un compuesto estándar o de referencia en cromatografía y espectrometría para garantizar la precisión y fiabilidad de los resultados analíticos, lo cual es vital para el control de calidad en varias industrias .

Ciencia de Materiales

Por último, en ciencia de materiales, este compuesto sirve como precursor para la síntesis de moléculas complejas que se pueden utilizar en la creación de nuevos materiales. Su papel en el desarrollo de polímeros, recubrimientos y otros materiales avanzados es significativo para los avances tecnológicos y la innovación .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of amides , which are key components in many biologically active compounds, including peptides, proteins, natural products, and various drugs .

Mode of Action

3-N-Cbz-aminomethylaniline hcl is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily involves the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is part of a broader set of reactions that contribute to the formation of amide bonds, which are crucial in many biological structures and processes .

Result of Action

The result of the action of 3-N-Cbz-aminomethylaniline hcl is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of 3-N-Cbz-aminomethylaniline hcl is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are necessary for the generation of isocyanate intermediates .

Análisis Bioquímico

Biochemical Properties

3-N-Cbz-Aminomethylaniline HCl plays a significant role in biochemical reactions, particularly in the synthesis of amides. It interacts with enzymes and proteins involved in these reactions, such as isocyanate intermediates generated in situ. These intermediates react with Grignard reagents to produce the corresponding amides . The compound’s interaction with these biomolecules is crucial for the efficient synthesis of amides, which are important in nature due to their presence in peptides and proteins .

Cellular Effects

The effects of 3-N-Cbz-Aminomethylaniline HCl on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the synthesis of proteins and peptides, which are essential for various cellular functions

Molecular Mechanism

At the molecular level, 3-N-Cbz-Aminomethylaniline HCl exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s ability to interact with enzymes and proteins involved in amide synthesis is a key aspect of its molecular mechanism . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-N-Cbz-Aminomethylaniline HCl can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, indicating that the compound can have lasting impacts on biochemical processes . Researchers must carefully monitor these temporal effects to ensure accurate and reliable results in their experiments.

Dosage Effects in Animal Models

The effects of 3-N-Cbz-Aminomethylaniline HCl vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Researchers must carefully determine the appropriate dosage to achieve the desired outcomes in their studies.

Metabolic Pathways

3-N-Cbz-Aminomethylaniline HCl is involved in various metabolic pathways, including those related to amide synthesis. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 3-N-Cbz-Aminomethylaniline HCl within cells and tissues are important aspects of its biochemical properties. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

3-N-Cbz-Aminomethylaniline HCl is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects on biochemical processes

Propiedades

IUPAC Name |

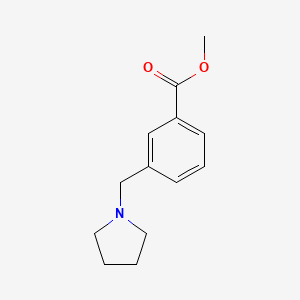

benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYVWJGMZITUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)

![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)

![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)

![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)